molecular formula C24H26ClNOS B12304062 (4-Tritylsulfanylpyrrolidin-2-yl)methanol;hydrochloride

(4-Tritylsulfanylpyrrolidin-2-yl)methanol;hydrochloride

Katalognummer: B12304062
Molekulargewicht: 412.0 g/mol
InChI-Schlüssel: TZZQPRYMJKWBNX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4-Tritylsulfanylpyrrolidin-2-yl)methanol;hydrochloride is a compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle

Vorbereitungsmethoden

The synthesis of (4-Tritylsulfanylpyrrolidin-2-yl)methanol;hydrochloride typically involves the construction of the pyrrolidine ring followed by the introduction of the tritylsulfanyl and methanol groups. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. Industrial production methods may involve optimizing reaction conditions to maximize yield and purity, often using catalysts and specific solvents to facilitate the reactions.

Analyse Chemischer Reaktionen

(4-Tritylsulfanylpyrrolidin-2-yl)methanol;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace the tritylsulfanyl group, forming new derivatives. Common reagents and conditions for these reactions include the use of specific solvents, temperature control, and catalysts to enhance reaction rates and selectivity.

Wissenschaftliche Forschungsanwendungen

(4-Tritylsulfanylpyrrolidin-2-yl)methanol;hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

    Industry: It is used in the development of new materials and as an intermediate in various chemical processes.

Wirkmechanismus

The mechanism of action of (4-Tritylsulfanylpyrrolidin-2-yl)methanol;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. The tritylsulfanyl group may also play a role in modulating the compound’s reactivity and stability.

Vergleich Mit ähnlichen Verbindungen

Similar compounds to (4-Tritylsulfanylpyrrolidin-2-yl)methanol;hydrochloride include:

    Pyrrolidine derivatives: These compounds share the pyrrolidine ring structure and are used in various medicinal chemistry applications.

    Trityl-protected compounds: These compounds feature the trityl group, which is used to protect functional groups during synthetic processes.

    Methanol derivatives: Compounds with methanol groups are common in organic synthesis and have diverse applications. The uniqueness of this compound lies in its combination of these functional groups, which confer specific chemical and biological properties.

Eigenschaften

Molekularformel

C24H26ClNOS

Molekulargewicht

412.0 g/mol

IUPAC-Name

(4-tritylsulfanylpyrrolidin-2-yl)methanol;hydrochloride

InChI

InChI=1S/C24H25NOS.ClH/c26-18-22-16-23(17-25-22)27-24(19-10-4-1-5-11-19,20-12-6-2-7-13-20)21-14-8-3-9-15-21;/h1-15,22-23,25-26H,16-18H2;1H

InChI-Schlüssel

TZZQPRYMJKWBNX-UHFFFAOYSA-N

Kanonische SMILES

C1C(CNC1CO)SC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.